molecular formula C13H18N6 B1244368 4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B1244368
M. Wt: 258.32 g/mol
InChI Key: CZTPFVJLANCIEZ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-[(4-tert-butylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is an alkylbenzene.

Scientific Research Applications

Scientific Research Applications of 4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

  • Synthesis and Characterization :

    • The compound has been used in the synthesis of various derivatives, which are characterized using elemental analyses and spectroscopic methods (Yüksek et al., 2005).
  • Acidity and Solvent Effects :

    • Investigations into the effects of solvents and molecular structure on the acidity of related compounds have been conducted. Potentiometric titrations with tetrabutylammonium hydroxide in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been performed to determine pKa values (Alkan et al., 2008).
  • Antimicrobial Activities :

    • Synthesized derivatives have been screened for antimicrobial activities. Some compounds exhibit good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • Antioxidant Properties :

    • Studies have also focused on the antioxidant activities of these compounds. Tests such as free radical scavenging and metal chelating activity have been conducted, comparing the results to standard antioxidants (Yüksek et al., 2015).
  • Synthesis of Novel Derivatives :

    • Research has been conducted to synthesize novel derivatives of 4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, exploring their structural features and potential applications (Aksyonova-Seliuk et al., 2018).
  • Photographic Performance :

    • Studies have explored the use of tri-substituted aminobenzaldehyde hydrazones, related to the compound , as hole transport materials in organic photoconductors. This research indicates potential applications in the field of photography and imaging (Li, 2005).
  • Chemical Reactivity and Transformations :

    • Investigations into the chemical reactivity of related compounds have been conducted, providing insights into potential synthetic applications and transformations (Dumas, 1993).

properties

Product Name

4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

3-N-[(E)-(4-tert-butylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C13H18N6/c1-13(2,3)11-6-4-10(5-7-11)8-15-17-12-18-16-9-19(12)14/h4-9H,14H2,1-3H3,(H,17,18)/b15-8+

InChI Key

CZTPFVJLANCIEZ-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NN=CN2N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NN=CN2N

solubility

19 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 2
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 3
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 4
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 5
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 6
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

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